![molecular formula C11H11N3O3S B3055689 {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 66297-67-4](/img/structure/B3055689.png)

{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Übersicht

Beschreibung

4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent . It is used as an intermediate for pharmaceuticals and other organic synthesis .

Synthesis Analysis

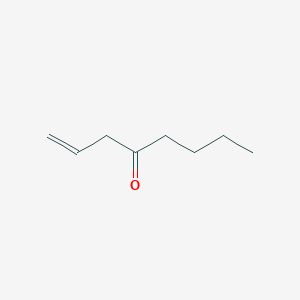

While specific synthesis methods for “{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” are not available, similar compounds like 4-Methoxyphenylacetic acid can be used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst .Molecular Structure Analysis

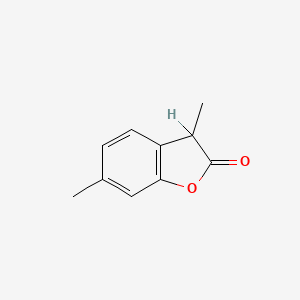

The molecular structure of a compound can be optimized to provide insights into the most stable conformation, vibrational characteristics, and an examination of the chemical properties .Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed based on its structure and functional groups. For example, all of the synthesized compounds efficiently inhibited some metabolic enzymes such as AChE (acetylcholinesterase I and II) and could be used as excellent candidate drugs in the treatment of some diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .Physical And Chemical Properties Analysis

4-Methoxyphenylacetic acid appears as pale yellow or off white colored flakes . It severely irritates skin and eyes and may be toxic by ingestion .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound is often explored for its potential in pharmaceutical development due to its unique chemical structure. The triazole ring is known for its bioactivity, making it a candidate for developing new drugs. Researchers investigate its potential as an antimicrobial, antifungal, and anticancer agent .

Agricultural Chemistry

In agricultural chemistry, this compound is studied for its potential use as a plant growth regulator. Its ability to influence plant metabolism and growth patterns makes it a valuable tool for enhancing crop yields and managing plant diseases .

Coordination Chemistry

The compound’s structure allows it to act as a ligand in coordination chemistry. It can form complexes with various metals, which are then studied for their catalytic properties. These metal complexes can be used in industrial processes such as polymerization and organic synthesis .

Biochemical Research

In biochemical research, the compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various enzymes, providing insights into their mechanisms and potential for drug targeting.

If you need more detailed information on any of these applications or additional fields, feel free to ask!

Wirkmechanismus

Target of Action

Similar compounds have been used as ligands to synthesize pharmacologically important dinuclear gallium (iii) and phenyltin (iv) carboxylate metal complexes .

Mode of Action

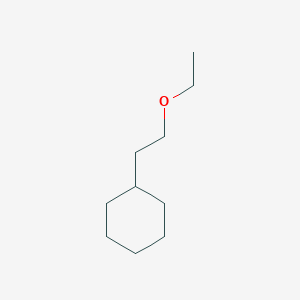

It’s known that the compound can be used to prepare other compounds via esterification . It’s also used as a reactant to synthesize hydroxylated (E)-stilbenes by reacting with substituted benzaldehydes .

Biochemical Pathways

It’s known that similar compounds have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

Similar compounds have been found in human saliva, blood, and urine , suggesting that they can be absorbed and distributed in the body, metabolized, and then excreted.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-17-9-4-2-8(3-5-9)14-7-12-13-11(14)18-6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMBJVUIZHVAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NN=C2SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496262 | |

| Record name | {[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid | |

CAS RN |

66297-67-4 | |

| Record name | {[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B3055628.png)

![1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B3055629.png)